Adiponitrile fundamental chemical and physical properties
Adiponitrile fundamental chemical and physical properties
An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Adiponitrile
For Researchers, Scientists, and Drug Development Professionals
Adiponitrile (ADN), systematically named hexanedinitrile, is a crucial industrial chemical intermediate, primarily utilized in the synthesis of nylon 6,6. This guide provides a comprehensive overview of the fundamental chemical and physical properties of adiponitrile, tailored for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. The information is presented to not only list factual data but also to provide insights into the causality behind experimental choices and to ensure a self-validating system of protocols.
Chemical Identity and Molecular Structure
Adiponitrile is an organic compound with the chemical formula (CH₂)₄(CN)₂.[1] It is a linear aliphatic dinitrile, meaning it has two cyanide (-C≡N) groups at the termini of a four-carbon chain.
The presence of the two polar nitrile groups on a flexible aliphatic chain dictates many of its physical and chemical properties.
Molecular Structure Visualization
Caption: 2D chemical structure of Adiponitrile (Hexanedinitrile).
Physicochemical Properties
Adiponitrile is a colorless to light yellow, oily liquid under standard conditions, and is combustible.[7][8][9] It has a slight bitter taste and is practically odorless.[3][8][10]
Table of Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, oily liquid | [3][4][7] |
| Molecular Weight | 108.14 g/mol | [2][3][6] |
| Melting Point | 1-3 °C (34-37 °F) | [2][3][8] |
| Boiling Point | 295 °C (563 °F) at 760 mmHg | [2][3][8] |
| Density | 0.951 - 0.97 g/cm³ at 20-25 °C | [2][8][11] |
| Solubility in Water | 50 g/L at 20 °C | [2][12] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform, and acetone. Insoluble in cyclohexane, ether, carbon disulfide, and carbon tetrachloride. | [4][7][8] |
| Vapor Pressure | 0.002 - 0.003 hPa at 20 °C | [2][10][12] |
| Flash Point | 93 °C (199 °F) (closed cup, decomposition) | [2][12][13] |
| Autoignition Temperature | 460 °C (1022 °F) | [2][13] |
| Refractive Index (n²⁰/D) | 1.438 | [8] |
Synthesis of Adiponitrile
Several methods have been developed for the industrial production of adiponitrile, reflecting its commercial importance. The choice of synthesis route often depends on factors such as cost, availability of raw materials, and environmental considerations.
Major Industrial Production Routes
-
Hydrocyanation of Butadiene: This is the most common modern method.[7] It involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene. The process occurs in multiple stages, including the formation of pentenenitrile isomers, which are then isomerized and undergo a second hydrocyanation to yield adiponitrile.[7]
-
Electrolytic Hydrodimerization of Acrylonitrile: This method involves the electrochemical coupling of two acrylonitrile molecules to form adiponitrile.[7]
-
Dehydrative Amination of Adipic Acid: In this process, adipic acid is reacted with ammonia in the presence of a catalyst, such as phosphoric acid, at high temperatures to produce adiponitrile through the diamide intermediate.[2]
Laboratory Scale Synthesis: From 1,4-Dichlorobutane
A common laboratory-scale synthesis involves the nucleophilic substitution of 1,4-dichlorobutane with sodium cyanide.
Reaction: Cl(CH₂)₄Cl + 2 NaCN → NC(CH₂)₄CN + 2 NaCl
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichlorobutane and adiponitrile (as a solvent).
-
Reagent Addition: Slowly add a 35% (w/w) aqueous solution of sodium cyanide to the flask while stirring.
-
Reaction: Heat the mixture to 140 °C and maintain it under reflux. The reaction progress can be monitored using gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.
-
Purification: Wash the organic layer with water to remove any residual salts. Dry the organic layer using an appropriate drying agent (e.g., anhydrous magnesium sulfate). The crude adiponitrile can then be purified by vacuum distillation.[4]
Chemical Reactivity and Key Reactions
The reactivity of adiponitrile is primarily centered around the two nitrile functional groups. These groups can undergo a variety of chemical transformations, making adiponitrile a versatile intermediate.
Hydrogenation to Hexamethylenediamine (HMDA)
The most significant industrial reaction of adiponitrile is its hydrogenation to produce hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[7]
Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂
This reaction is typically carried out using a nickel-based catalyst, such as Raney nickel, under high pressure and temperature.[5][9][14] The reaction proceeds through a 6-aminocapronitrile intermediate.[5][9][14]
Caption: Hydrogenation of Adiponitrile to Hexamethylenediamine.
Hydrolysis to Adipic Acid
Adiponitrile can be hydrolyzed to adipic acid.[7] However, this is not a commercially significant route for adipic acid production, as other methods are more economical.[7] The hydrolysis can be catalyzed by either acid or base and proceeds through adipamide as an intermediate.
Reaction: NC(CH₂)₄CN + 4 H₂O → HOOC(CH₂)₄COOH + 2 NH₃
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of adiponitrile.
Infrared (IR) Spectroscopy
The IR spectrum of adiponitrile is characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration.
-
C≡N stretch: ~2245 cm⁻¹
-
C-H stretch (aliphatic): ~2870-2940 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It typically shows two multiplets corresponding to the two sets of methylene protons.
-
-CH₂-CN: ~2.4 ppm
-
-CH₂-CH₂-: ~1.7 ppm
-
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals.
-
-C≡N: ~119 ppm
-
-CH₂-CN: ~17 ppm
-
-CH₂-CH₂-: ~24 ppm
-
Mass Spectrometry (MS)
The mass spectrum of adiponitrile will show a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern will be consistent with the loss of cyanide and alkyl fragments.
Safety and Handling
Adiponitrile is a toxic substance and must be handled with appropriate safety precautions.[13]
-
Toxicity: It can be toxic by ingestion, inhalation, and skin absorption.[3][13] The systemic toxicity is due to the metabolic release of cyanide.[13]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] A vapor respirator should be used when ventilation is inadequate.[13]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[18][19]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[17][19]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[19]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13][18]
-
-
Fire Hazards: Adiponitrile is a combustible liquid.[19] In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Burning adiponitrile produces highly toxic hydrogen cyanide gas.[7][8][19]
Conclusion
Adiponitrile is a fundamentally important chemical with well-defined physical and chemical properties. Its primary role as a precursor to nylon 6,6 underscores its industrial significance. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and professionals working with this versatile dinitrile. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community.
References
-
Adiponitrile. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
ADIPONITRILE. (n.d.). Occupational Safety and Health Administration. Retrieved January 6, 2026, from [Link]
-
Adiponitrile. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]
-
Adiponitrile. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Adiponitrile. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine. (2018, January 4). MDPI. Retrieved January 6, 2026, from [Link]
-
Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. (2020, October 26). Retrieved January 6, 2026, from [Link]
-
Adiponitrile. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
-
adiponitrile (CAS 111-69-3) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 6, 2026, from [Link]
-
Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. (n.d.). Retrieved January 6, 2026, from [Link]
- Process for purification of an adiponitrile. (1956, October 23). Google Patents.
-
Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 6, 2026, from [Link]
-
Material Safety Data Sheet. (2008, October 11). Retrieved January 6, 2026, from [Link]
Sources
- 1. CN113444018A - Method for producing adiponitrile - Google Patents [patents.google.com]
- 2. Manufacture of Adiponitrile - Chempedia - LookChem [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. Adiponitrile - Wikipedia [en.wikipedia.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US3657315A - Purification of adiponitrile - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [ouci.dntb.gov.ua]
- 15. kishida.co.jp [kishida.co.jp]
- 16. dytek.invista.com [dytek.invista.com]
- 17. abdurrahmanince.net [abdurrahmanince.net]
- 18. ADIPONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. nj.gov [nj.gov]
